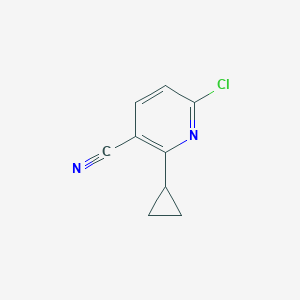

6-Chloro-2-cyclopropylnicotinonitrile

Description

Significance of Pyridine-Based Heterocycles in Synthetic Organic Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in organic synthesis. nbinno.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a versatile scaffold found in a vast array of biologically active compounds and functional materials. nih.gov The nitrogen atom imparts unique properties to the ring, influencing its reactivity and its ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov

The significance of pyridine-based heterocycles is underscored by their prevalence in:

Pharmaceuticals: Pyridine scaffolds are present in numerous FDA-approved drugs, demonstrating a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govrsc.org Their ability to serve as a bioisostere for other functional groups and their favorable solubility characteristics make them attractive components in drug design. nih.gov

Agrochemicals: Many pesticides and herbicides incorporate the pyridine ring, leveraging its inherent biological activity and stability. rsc.org

Materials Science: Pyridine derivatives are utilized in the development of functional materials such as organic semiconductors and catalysts due to their electronic and optical properties. ias.ac.in

Synthetic Intermediates: The pyridine ring can be readily functionalized, allowing chemists to construct complex molecular architectures. The presence of substituents further expands its utility as a versatile intermediate in a wide array of chemical transformations. nbinno.com

The fusion of pyridine rings with other heterocyclic or carbocyclic systems can lead to enhanced chemical stability and distinct electronic properties, further broadening their applications. ias.ac.in

The Role of Nitrile Functionality in Advanced Organic Transformations

The nitrile, or cyano, group (–C≡N) is a highly versatile functional group in organic chemistry. nih.govresearchgate.net Its unique electronic structure, featuring a nucleophilic nitrogen atom and an electrophilic carbon atom, along with the π-coordinating ability of the triple bond, allows it to participate in a wide range of chemical reactions. nih.gov

Key roles of the nitrile functionality in advanced organic transformations include:

Synthetic Precursor: The nitrile group can be transformed into various other functional groups, including amines, carboxylic acids, amides, and ketones, making it a valuable synthetic intermediate. researchgate.netbohrium.com

Cycloaddition Reactions: Nitriles can participate in various cycloaddition reactions, such as [2+2+2], [3+2], and [4+2] cycloadditions, to construct diverse carbo- and heterocyclic frameworks. nih.gov

Directing Group: The nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the selective introduction of new functionalities at specific positions. nih.gov

Radical Acceptor: In radical cascade strategies, the nitrile group can serve as a radical acceptor, facilitating the synthesis of complex functionalized molecules. nih.gov

The ability of the nitrile group to be readily converted into other functionalities and its participation in a wide array of reactions make it an indispensable tool for synthetic organic chemists. researchgate.net

Elucidating the Influence of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, a three-membered carbocyclic ring, is increasingly utilized in molecular design, particularly in medicinal chemistry. acs.orgnih.gov Its incorporation into a molecular scaffold can significantly influence the compound's physicochemical and pharmacological properties. researchgate.net

The unique characteristics of the cyclopropyl ring include:

Structural Rigidity: The three carbon atoms of the cyclopropane (B1198618) ring are coplanar, introducing conformational constraints that can help to position other functional groups for optimal interaction with biological targets. acs.orgiris-biotech.de This rigidity can contribute to a more favorable entropic binding to receptors. nih.goviris-biotech.de

Unique Electronic Properties: The C-C bonds in a cyclopropyl ring have enhanced π-character, and the C-H bonds are shorter and stronger than those in acyclic alkanes. acs.orgnih.gov

Metabolic Stability: The cyclopropyl group can enhance metabolic stability by replacing more labile groups. For instance, an N-cyclopropyl group is less susceptible to CYP450-mediated oxidation than an N-ethyl group. iris-biotech.de

Modulation of Physicochemical Properties: The incorporation of a cyclopropyl moiety can alter a molecule's lipophilicity, pKa, and plasma clearance. nih.goviris-biotech.de

The strategic use of the cyclopropyl group can lead to enhanced potency, reduced off-target effects, and improved pharmacokinetic profiles of drug candidates. acs.orgscientificupdate.com

Properties Influenced by Cyclopropyl Moieties

| Property | Influence of Cyclopropyl Group |

|---|---|

| Potency | Can be enhanced |

| Metabolic Stability | Often increased |

| Off-target Effects | Can be reduced |

| Brain Permeability | May be increased |

| Plasma Clearance | Can be decreased |

| Conformational Flexibility | Restricted |

Overview of the Research Landscape for 6-Chloro-2-cyclopropylnicotinonitrile and Related Analogues

The specific compound, this compound, is identified by the CAS number 1774903-75-1 and has a molecular formula of C₉H₇ClN₂. abovchem.com While detailed research findings on this exact molecule are not extensively documented in publicly accessible literature, its structure suggests its role as a valuable intermediate in synthetic chemistry. The research landscape for this compound can be inferred from the study of its constituent parts and related analogues.

The synthesis of related chlorinated pyridine and pyrimidine nitriles has been explored. For example, a synthetic route to 4,5,6-trichloropyrimidine-2-carbonitrile has been developed starting from 4,6-dichloro-2-(methylthio)pyrimidine. This multi-step process involves nucleophilic displacement, oxidation, cyanation, and chlorination. arkat-usa.org Such synthetic strategies could potentially be adapted for the synthesis of this compound.

Research on chloro analogues of various heterocyclic scaffolds is an active area. For instance, chloro analogues of pyridine-1,2,4-triazole-3-thione-hydrazones have been synthesized and evaluated for their biological activities. researcher.life The introduction of a chloro substituent can significantly modulate the electronic and biological properties of a molecule.

Given the synthetic utility of the pyridine, nitrile, and cyclopropyl moieties, it is plausible that this compound serves as a building block for the synthesis of more complex molecules with potential applications in pharmaceuticals or agrochemicals. Further research and publication are needed to fully elucidate the synthesis, reactivity, and potential applications of this specific compound.

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2 |

|---|---|

Molecular Weight |

178.62 g/mol |

IUPAC Name |

6-chloro-2-cyclopropylpyridine-3-carbonitrile |

InChI |

InChI=1S/C9H7ClN2/c10-8-4-3-7(5-11)9(12-8)6-1-2-6/h3-4,6H,1-2H2 |

InChI Key |

ITJXRJMLQFBAIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=CC(=N2)Cl)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 6 Chloro 2 Cyclopropylnicotinonitrile

Reactivity Profiles of the Nitrile Group

The nitrile group in 6-Chloro-2-cyclopropylnicotinonitrile is a key site for chemical transformations, offering pathways to a range of derivatives through nucleophilic additions, reductions, and hydrolysis.

Nucleophilic Additions and Derivatization Pathways

The carbon-nitrogen triple bond of the nitrile group is electrophilic in nature, making it susceptible to attack by nucleophiles. wikipedia.org This reactivity is a cornerstone of its derivatization potential. Nucleophilic addition to the nitrile can lead to the formation of various functional groups. For instance, the reaction with organometallic reagents, such as Grignard or organolithium reagents, can yield ketones after hydrolysis of the intermediate imine.

The nitrile group can also participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions of nitrones with alkene derivatives are a well-established method for synthesizing five-membered heterocyclic systems. scielo.org.mx While specific studies on this compound are not prevalent, the general reactivity of nitriles suggests its potential participation in similar cycloadditions.

Reduction and Hydrolysis Mechanisms

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common methods for nitrile reduction include catalytic hydrogenation using catalysts like Raney nickel or platinum oxide, as well as chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. nih.govsydney.edu.aunih.gov A notable method involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, which offers a mild and practical protocol for the reduction of nitriles to Boc-protected amines. nih.govsydney.edu.aunih.gov This method is advantageous due to its reduced toxicity and resilience to air and moisture. nih.gov

Hydrolysis of the nitrile group offers a pathway to either an amide or a carboxylic acid, depending on the reaction conditions. scielo.org.mxyoutube.com Basic hydrolysis, for instance using aqueous sodium hydroxide (B78521), typically leads to the formation of a carboxylate salt and ammonia (B1221849) after the initial formation of an amide intermediate. youtube.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by protonation and tautomerization to the amide. youtube.com It is often possible to stop the reaction at the amide stage by carefully controlling the temperature and the concentration of the base. youtube.comchemistrysteps.com Acid-catalyzed hydrolysis, on the other hand, involves protonation of the nitrile to increase its electrophilicity, followed by the attack of water. scielo.org.mx

Reactivity of the Chlorine Atom in Pyridine (B92270) Systems

The chlorine atom at the 6-position of the pyridine ring is a key handle for introducing molecular diversity through nucleophilic substitution and cross-coupling reactions.

Direct Nucleophilic Displacements

The chlorine atom on the pyridine ring can be displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org The reactivity of chloropyridines in SNAr reactions is influenced by the electronic nature of the substituents on the ring. masterorganicchemistry.com The presence of the electron-withdrawing nitrile group is expected to activate the ring towards nucleophilic attack. Common nucleophiles used in such reactions include amines, alkoxides, and thiols, leading to the corresponding substituted pyridines. The reaction with hydrazine (B178648) hydrate, for example, has been shown to lead to the formation of substituted pyrazolopyridines from 3-cyano-2-chloropyridines. youtube.com

Cross-Coupling Partner Strategies

The chlorine atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is widely used for the synthesis of biaryl compounds. mdpi.com The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with challenging substrates like nitrogen-containing heterocycles.

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize arylamines by coupling the chloropyridine with a primary or secondary amine. chemguide.co.uk This reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) or carbene ligand and requires a base. It offers a significant advantage over classical methods for C-N bond formation, which often require harsh reaction conditions.

Below is an interactive table summarizing typical conditions for these cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / Phosphine Ligand | NaOtBu | Toluene |

Transformations Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl group, while generally stable, can undergo specific transformations, particularly ring-opening reactions, under certain conditions due to its inherent ring strain. These reactions can be initiated by radical, electrophilic, or nucleophilic species.

Oxidative radical ring-opening/cyclization of cyclopropane (B1198618) derivatives has been shown to be a powerful method for the synthesis of more complex cyclic and acyclic structures. For instance, the addition of a radical to a double bond adjacent to a cyclopropyl ring can lead to a cyclopropyl-substituted carbon radical, which can then undergo ring-opening.

The cyclopropyl group can also influence the reactivity of the adjacent pyridine ring through electronic effects. Studies on cyclopropyl aziridines have shown that the cyclopropane ring can participate in conjugated transition states, leading to enhanced reactivity and ring-opening of both the aziridine (B145994) and cyclopropane rings under solvolytic conditions. While specific studies on the transformations of the cyclopropyl group in this compound are limited, the general principles of cyclopropane chemistry suggest its potential to participate in a variety of synthetic transformations.

Ring-Opening Reactions and Rearrangements

The high ring strain of the cyclopropyl group (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions, particularly when activated by adjacent functionalities. nih.gov For cyclopropane derivatives, these transformations can proceed through various mechanisms, including radical, cationic, or anionic pathways, often triggered by transition metals, acids, or oxidative/reductive conditions. beilstein-journals.orgnih.govnih.gov

In the context of this compound, the proximity of the cyclopropyl group to the π-system of the pyridine ring can facilitate such reactions. Oxidative radical ring-opening is a prominent pathway for cyclopropane derivatives. researchgate.net These reactions can be initiated by the addition of a radical species to the cyclopropane ring, leading to a ring-opened radical intermediate that can then undergo further cyclization or functionalization. nih.gov For instance, studies on related 2-cyclopropylpyridine (B3349194) systems have shown that the cyclopropyl ring can be opened and participate in cyclizations to form more complex heterocyclic structures like indolizines, often catalyzed by metals such as gold. rsc.org

| Reaction Type | Catalyst/Reagent | Intermediate | Potential Product Type |

| Radical Ring-Opening | Radical Initiator (e.g., AIBN, Peroxides) | Ring-opened alkyl radical | Functionalized alkylpyridines |

| Metal-Catalyzed Ring-Opening | Au, Ag, Cu, Sc(OTf)3 | Organometallic species | Fused heterocycles (e.g., Indolizines) |

| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H2SO4) | Cyclopropylcarbinyl cation | Homoallylic alcohols/ethers |

This table presents potential ring-opening reactions of the cyclopropyl group based on established reactivity patterns for similar chemical structures.

Cyclopropyl Stability and Electronic Perturbations on the Pyridine Nucleus

The cyclopropyl group is known to act as a good π-electron donor, capable of conjugating with adjacent unsaturated systems. rsc.org This donation occurs through the Walsh orbitals of the cyclopropane ring, which have p-character. In this compound, this electron-donating nature of the cyclopropyl group at the C2 position counteracts the electron-withdrawing effects of the nitrogen heteroatom, the C6-chloro group, and the C3-nitrile group.

This electronic interplay has several consequences:

Stabilization: The electron donation from the cyclopropyl group can partially stabilize the otherwise highly electron-deficient pyridine ring.

Pyridine Ring Reactivity and Aromatic Functionalization

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic aromatic substitution (EAS) and more prone to nucleophilic aromatic substitution (SNAr), especially when bearing electron-withdrawing groups. nih.govabovchem.com

In this compound, the presence of the strongly electron-withdrawing chloro and nitrile groups further depletes the ring of electron density. The most significant reaction pathway for this molecule is expected to be nucleophilic aromatic substitution at the C6 position. The chlorine atom is an excellent leaving group in this context, and its departure is facilitated by the ability of the pyridine ring and the nitrile group to stabilize the negative charge in the Meisenheimer intermediate.

Common nucleophiles that can displace the chloride include:

Amines (amination)

Alkoxides (etherification)

Thiolates (thioetherification)

Azides

Electrophilic substitution, on the other hand, would be extremely difficult and require harsh conditions. nih.gov If it were to occur, the directing effects of the existing substituents would need to be considered. The cyclopropyl group directs ortho/para (to C3 and C5), while the nitrile and chloro groups direct meta (to C5). Therefore, the C5 position is the most likely, albeit highly deactivated, site for any potential electrophilic attack.

| Position | Reaction Type | Reactivity | Rationale |

| C6 | Nucleophilic Substitution (SNAr) | High | Activated by ring nitrogen and nitrile group; good leaving group (Cl⁻). |

| C4 | Nucleophilic Substitution (SNAr) | Low | Less activated compared to C6. |

| C5 | Electrophilic Substitution (SEAr) | Very Low | Least deactivated position by electron-withdrawing groups. |

| C3 | Electrophilic Substitution (SEAr) | Very Low | Highly deactivated position. |

This table summarizes the predicted reactivity of the pyridine ring in this compound.

Exploration of Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single pot. nih.govbohrium.com Pyridine derivatives are common products of various MCRs, such as the Hantzsch or Guareschi-Thorpe reactions. acsgcipr.orgrsc.org

While no specific MCRs starting directly from this compound have been detailed in the literature, its functional groups make it a potential candidate for post-MCR modification or as a building block in certain cascade sequences.

Cascade Reactions: A reaction initiated at one of the functional groups could trigger a subsequent reaction. For example, a nucleophilic substitution at the C6 position could be followed by an intramolecular cyclization involving the nitrile or cyclopropyl group, leading to fused heterocyclic systems. B(C₆F₅)₃-catalyzed cascade reductions have been shown to be effective for electron-deficient N-heteroarenes, suggesting a potential pathway for the reduction of the pyridine ring in the title compound. nih.gov

Multicomponent Reactions: The nitrile group is a key functional group in many MCRs. For instance, it could potentially participate in reactions like the van Leusen or Strecker reactions under the right conditions, although this would likely require prior modification of the molecule. More plausibly, derivatives of this compound, obtained via SNAr at the C6 position, could serve as substrates in subsequent multicomponent reactions to rapidly build molecular complexity.

Analytical Methodologies for Characterization and Quantification in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 6-Chloro-2-cyclopropylnicotinonitrile, offering insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent proton-proton couplings.

¹³C NMR: This method detects the carbon framework of the molecule. The ¹³C NMR spectrum would display unique signals for each carbon atom in a different chemical environment, including the carbons of the pyridine ring, the nitrile group, and the cyclopropyl moiety. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, research on other nicotinonitrile derivatives has utilized ¹³C-APT NMR spectra for characterization. nih.gov

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structural assignment.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H | 7.5 - 8.5 | Doublet | 1H |

| Pyridine-H | 7.0 - 8.0 | Doublet | 1H |

| Cyclopropyl-CH | 1.5 - 2.5 | Multiplet | 1H |

| Cyclopropyl-CH₂ | 0.5 - 1.5 | Multiplet | 4H |

Note: This table presents predicted data based on general principles and data for related compounds.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C (Nitrile) | 115 - 125 |

| C (Pyridine) | 120 - 160 |

| C (Cyclopropyl) | 5 - 20 |

Note: This table presents predicted data based on general principles and data for related compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. In studies of other nicotinonitrile derivatives, IR spectroscopy has been used to identify key functional groups, such as the NH and C=O bands in related oxopyridine-3-carbonitriles. nih.gov

Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups and is particularly useful for symmetric non-polar bonds, which may be weak in the IR spectrum.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Cyclopropyl) | 2850 - 3000 | Medium |

| C-Cl | 600 - 800 | Medium to Strong |

Note: This table presents expected data based on general principles of IR spectroscopy.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The pyridine ring in this compound, being an aromatic system, will absorb UV light. The presence of the nitrile and chloro substituents will influence the wavelength of maximum absorption (λmax). The extent of conjugation in a molecule affects the energy gap between electronic orbitals, with more conjugated systems generally absorbing at longer wavelengths. nih.gov The UV-Vis spectrum can be used to confirm the presence of the aromatic chromophore and can also be useful for quantitative analysis.

Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (178.62 g/mol ). researchgate.net Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns in the mass spectrum can provide further structural information by showing the loss of specific groups, such as the cyclopropyl or nitrile moieties.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its concentration in a sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate stationary phase (e.g., C18 column) and mobile phase, the compound can be separated from any starting materials, byproducts, or degradation products. The purity is determined by the relative area of the peak corresponding to the compound of interest. A diode array detector can be used to obtain the UV spectrum of the peak, further confirming its identity.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and for preliminary purity checks. A spot of the sample is applied to a TLC plate, which is then developed in a solvent system. The retention factor (Rf) value of the compound can be compared to that of a standard.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be employed for purity analysis. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. A mass spectrometer can be coupled to the GC (GC-MS) to provide mass data for each separated component, aiding in their identification.

The application of these varied analytical methodologies allows for a thorough and confident characterization and quantification of this compound in academic research, ensuring the identity and purity of the compound for further studies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

A typical Reverse-Phase HPLC (RP-HPLC) method, a common approach for moderately polar compounds, would be developed and validated. ajprd.com The separation is generally achieved on a C18 column, which is a versatile stationary phase suitable for a wide range of organic molecules. wa.govsigmaaldrich.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the pH adjusted to ensure the analyte is in a single, stable ionic form. japsonline.com Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied during the run, can be employed to achieve optimal separation from impurities or matrix components. lu.se Detection is commonly performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, which for a nicotinonitrile derivative would likely be in the UV range. jpionline.org

Detailed Research Findings:

A hypothetical, yet representative, RP-HPLC method for the quantification of this compound could be established with the following parameters:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for such analyses. wa.gov

Mobile Phase: A gradient elution starting with a higher proportion of aqueous buffer (e.g., phosphate (B84403) buffer at pH 3) and moving towards a higher concentration of acetonitrile would likely provide good resolution. sigmaaldrich.com For instance, a gradient could start at 30% acetonitrile and increase to 80% over 20 minutes.

Flow Rate: A flow rate of 1.0 mL/min is common for standard analytical columns. sigmaaldrich.com

Detection: UV detection at a wavelength of approximately 270 nm, which is a plausible wavelength of maximum absorbance for a chlorinated pyridine ring system, would be appropriate.

Validation: The method would be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jpionline.orgresearchgate.net

Interactive Data Table: Representative HPLC Method Parameters

| Parameter | Value |

| Chromatographic Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 270 nm |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar nitrile group and heterocyclic nature, may exhibit poor chromatographic behavior on standard GC columns. Therefore, derivatization is often a necessary step to enhance its volatility and thermal stability. libretexts.orgyoutube.com

Derivatization chemically modifies the analyte to a form more amenable to GC analysis. researchgate.net Common derivatization techniques include silylation, acylation, and alkylation. libretexts.orgresearchgate.net For a compound like this compound, if it were to be analyzed alongside potential metabolites containing hydroxyl or amino groups, silylation would be a viable strategy. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. sigmaaldrich.com

Detailed Research Findings:

While direct GC analysis of this compound is not common, a hypothetical scenario involving the analysis of a hydroxylated metabolite could involve the following derivatization and GC conditions:

Derivatization Reagent: BSTFA with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com

Reaction Conditions: The reaction would typically be carried out in an anhydrous solvent at an elevated temperature (e.g., 60-80°C) for a specific duration to ensure complete derivatization.

GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms, would be suitable for separating the derivatized compound.

Temperature Program: A temperature program starting at a lower temperature and ramping up would be used to separate the derivative from other components in the sample.

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, or a mass spectrometer (MS) can be used for definitive identification.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful for the analysis of this compound.

GC-MS: Following derivatization, GC-MS analysis can provide both retention time data from the GC and mass spectral data from the MS. The mass spectrum is a molecular fingerprint that can confirm the identity of the compound. The fragmentation pattern observed in the mass spectrum can provide structural information. For this compound, characteristic fragmentation would likely involve the loss of the cyclopropyl group, cleavage of the pyridine ring, and the characteristic isotopic pattern of chlorine (an M+2 peak with approximately one-third the intensity of the molecular ion peak). nih.govwhitman.edulibretexts.orgmiamioh.edu

LC-MS/MS: This is often the technique of choice for the quantitative analysis of trace levels of compounds like this compound in complex matrices. wa.gov It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The compound is first separated by HPLC and then introduced into the mass spectrometer. In the MS, the molecule is ionized, typically using electrospray ionization (ESI), and the precursor ion (the molecular ion) is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low detection limits. lcms.cznih.govresearchgate.net

Detailed Research Findings:

For the LC-MS/MS analysis of this compound, a method could be developed with the following parameters:

LC Conditions: Similar to the HPLC method described in 4.3.1.

Ionization: Positive ion electrospray ionization (ESI+).

MRM Transitions: Specific precursor-to-product ion transitions would be identified and optimized. For this compound (molecular weight approximately 178.6 g/mol ), a plausible precursor ion would be [M+H]+ at m/z 179. Product ions could result from the loss of the cyclopropyl group or other characteristic fragmentations.

Interactive Data Table: Hypothetical LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 179 | 138 | 111 |

| Internal Standard (e.g., labeled analog) | 183 | 142 | 115 |

Sample Preparation and Enrichment Strategies in Complex Matrices

The analysis of this compound in complex matrices such as environmental samples (water, soil) or biological tissues requires effective sample preparation to remove interfering substances and enrich the analyte to a detectable concentration. nih.gov

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of analytes from liquid samples. actapol.net For a moderately polar compound like this compound, a reversed-phase SPE sorbent like a polymeric sorbent (e.g., Oasis HLB) or a carbon-based sorbent could be effective. nih.gov The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for the extraction of pesticide residues from a wide variety of food and agricultural samples. nih.gov It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive SPE cleanup step to remove interfering matrix components like pigments and lipids.

Detailed Research Findings:

A representative SPE protocol for extracting this compound from a water sample might involve:

Conditioning: The SPE cartridge (e.g., 200 mg HLB) is conditioned with methanol followed by water.

Loading: A known volume of the water sample is passed through the cartridge.

Washing: The cartridge is washed with a water/methanol mixture to remove polar interferences.

Elution: The analyte is eluted with a small volume of a strong organic solvent like acetonitrile or methanol.

Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC or LC-MS/MS analysis.

For a soil sample, an initial solvent extraction (e.g., with acetonitrile or acetone) would be performed, followed by a cleanup step using SPE or dispersive SPE. researchgate.net

Interactive Data Table: Comparison of Sample Preparation Techniques

| Technique | Matrix | Principle | Advantages |

| Solid-Phase Extraction (SPE) | Water, Liquid Extracts | Analyte partitioning between a solid and liquid phase. | High concentration factors, good cleanup. actapol.net |

| QuEChERS | Fruits, Vegetables, Soil | Acetonitrile extraction followed by dispersive SPE cleanup. | Fast, high throughput, uses minimal solvent. nih.gov |

Theoretical and Computational Investigations of 6 Chloro 2 Cyclopropylnicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Ground State PropertiesDensity Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules.nih.govmdpi.comA typical DFT study of 6-Chloro-2-cyclopropylnicotinonitrile would calculate its ground state properties, such as optimized molecular geometry (bond lengths and angles), total energy, dipole moment, and the distribution of electrostatic potential. These calculations help in understanding the molecule's stability and the polarity of its chemical bonds. For instance, studies on other chlorinated pyridine (B92270) derivatives have successfully used DFT to correlate computed geometries with experimental data.mdpi.com

Table 1: Hypothetical DFT-Calculated Ground State Properties (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Property | Predicted Value |

|---|---|

| Total Energy | [Value] Hartree |

| Dipole Moment | [Value] Debye |

| C-Cl Bond Length | [Value] Å |

| C≡N Bond Length | [Value] Å |

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).abovchem.comaksci.comThe HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.biosynth.comThe energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.nih.govelixirpublishers.comA smaller gap generally implies higher reactivity. FMO analysis would identify the regions on the this compound molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | [Value] |

| LUMO | [Value] |

| HOMO-LUMO Gap | [Value] |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms, particularly the rotation around the single bond connecting the cyclopropyl (B3062369) group to the pyridine ring. This analysis identifies the most stable conformer (the one with the lowest energy).

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of the molecule over time. nih.gov By simulating the motions of atoms and molecules, MD can provide insights into conformational flexibility, interactions with solvent molecules, and the stability of the compound under various conditions. nih.gov

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties. mdpi.com For this compound, this would involve calculating its theoretical vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These predicted spectra can be invaluable for interpreting experimentally obtained data and confirming the molecular structure.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry allows for the detailed investigation of chemical reaction pathways. nih.gov By modeling a potential reaction involving this compound, researchers could identify the structures of transition states and intermediates. Calculating the energy barriers associated with these transition states helps to predict the reaction kinetics and determine the most likely mechanism for a given transformation.

In Silico Screening for Potential Chemical Interactions

In silico screening uses computational methods to predict the interaction of a molecule with biological targets, such as proteins or enzymes. mdpi.commdpi.com If this compound were being investigated for potential pharmaceutical applications, molecular docking studies would be performed. These studies would predict how the molecule might bind to the active site of a target protein, estimating its binding affinity and identifying key interactions. This approach is common in the discovery of novel enzyme inhibitors. rsc.org

Advanced Applications and Research Directions of 6 Chloro 2 Cyclopropylnicotinonitrile Derivatives

Role as a Versatile Building Block in Organic Synthesis

The combination of a reactive chlorine atom and a nitrile group on a pyridine (B92270) scaffold makes 6-Chloro-2-cyclopropylnicotinonitrile a potentially valuable intermediate in organic synthesis. The chlorine atom can be displaced through various nucleophilic substitution reactions, while the nitrile group can be transformed into other functional groups like amines or carboxylic acids.

Synthesis of Complex Heterocyclic Scaffolds and Chemical Libraries

While specific examples utilizing this compound for the generation of complex heterocyclic scaffolds are not prominently documented, the reactivity of related 2-chloropyridines is well-established. For instance, the chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org This allows for the introduction of a wide range of substituents, leading to the construction of more complex molecular architectures.

The synthesis of diverse chemical libraries for drug discovery often relies on such versatile building blocks. The chloro and nitrile functionalities on the this compound backbone could be sequentially or orthogonally functionalized to create a multitude of derivatives. For example, the chlorine could be substituted with various amines or thiols, and the nitrile group could be hydrolyzed or reduced to expand the chemical space around the core scaffold.

Precursor to Biologically Active Nicotinonitrile Analogues

Nicotinonitrile derivatives are known to possess a wide range of biological activities. The chlorine atom in 6-chloro-substituted pyridines and the nitrile group are key functionalities for the synthesis of various biologically active molecules. The chlorine atom serves as a handle for introducing different pharmacophores, which can significantly influence the biological activity of the resulting compounds.

For example, the synthesis of potent anti-cancer agents has been described starting from 6-chloro-substituted pyrimidines, which share a similar reactive chlorine feature. nih.gov In these studies, the chlorine atom was displaced to build a series of 2-heteroarylpyrimidines that showed significant tumor growth inhibition. nih.gov Similarly, 6-chloropurine, another heterocyclic compound with a reactive chlorine, is a crucial intermediate in the synthesis of various derivatives with potential therapeutic applications, including antitumor agents. google.com Given these precedents, this compound could serve as a valuable starting material for the development of novel nicotinonitrile analogues with potential therapeutic properties.

Exploration in Materials Science Research

The unique electronic and structural properties of substituted pyridines also make them interesting candidates for materials science applications. The combination of a polar nitrile group and a rigid cyclopropyl (B3062369) moiety could impart specific properties to polymers or functional materials derived from this compound.

Precursors for Novel Polymeric Architectures

Although no specific research has been found on the use of this compound in polymer synthesis, the polymerization of related chloro-substituted aromatic compounds has been explored. For instance, the polymerization of chloro-p-xylylenes has been studied, where the chlorine substituents dramatically reduce the reactivity of the monomers, allowing for more controlled polymerization processes. researchgate.net This suggests that the chlorine atom in this compound could be leveraged in polymerization reactions, potentially leading to novel polymeric materials with tailored properties.

Development of Functional Materials with Tunable Properties

The development of functional materials often relies on the incorporation of specific molecular units that can impart desired properties such as fluorescence, conductivity, or liquid crystalline behavior. While there is no direct evidence for the use of this compound in this context, the synthesis of liquid crystal polymers (LCPs) from structurally related hydroxy-substituted aromatic acids demonstrates the potential of such building blocks in creating advanced materials. mdpi.com The rigid and polar nature of the this compound core could be exploited to design new functional materials, although this remains an area for future investigation.

Structure-Activity Relationship (SAR) Studies on Nicotinonitrile-Based Systems

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. While specific SAR studies on derivatives of this compound are not available, extensive research on related chloro-substituted heterocyclic systems provides valuable insights into the key structural features that influence biological activity.

For instance, in a series of 6-chloro-1-phenylbenzazepines, the presence of the 6-chloro group was found to enhance affinity for the dopamine (B1211576) D1 receptor. nih.govcuny.edu SAR studies on these compounds revealed that substitutions at other positions on the benzazepine core significantly impacted receptor affinity and selectivity. nih.govcuny.edu

Similarly, in the development of antimalarial 2-arylvinylquinolines, it was found that a chlorine atom at the C6 position was superior to a fluorine atom or a methoxy (B1213986) group for antiplasmodial potency. nih.gov The following table summarizes some of the SAR findings for these 6-chloro-substituted quinoline (B57606) derivatives.

| Compound Series | Position of Chlorine | Impact on Activity | Reference |

|---|---|---|---|

| Arylvinylquinolines | C6 | More potent than corresponding fluorinated and methoxylated analogues | nih.gov |

| 1-Phenylbenzazepines | 6 | Enhances D1 receptor affinity | nih.govcuny.edu |

| Pyrimidines | 6 | Key for anti-cancer activity | nih.gov |

These examples highlight the significant role that a chloro-substituent can play in modulating the biological activity of heterocyclic compounds. The cyclopropyl group in this compound is also a common feature in pharmacologically active compounds, often introduced to improve metabolic stability or to constrain the conformation of the molecule. researchgate.net Therefore, SAR studies on derivatives of this compound would likely focus on modifications of the cyclopropyl group and substitutions at the chloro and nitrile positions to explore and optimize potential biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.